molecular formula C22H24N2O5 B2549548 N-[(3,4-dimethoxyphenyl)methyl]-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxamide CAS No. 1705658-73-6

N-[(3,4-dimethoxyphenyl)methyl]-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxamide

Katalognummer: B2549548
CAS-Nummer: 1705658-73-6
Molekulargewicht: 396.443
InChI-Schlüssel: YHXZVMGSDROKRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(3,4-Dimethoxyphenyl)methyl]-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxamide is a spirocyclic compound featuring a benzopyran-pyrrolidine core with a carboxamide-linked 3,4-dimethoxyphenylmethyl substituent. The 3,4-dimethoxyphenylmethyl group introduces lipophilicity and electron-donating properties, which may influence pharmacokinetic parameters such as membrane permeability and metabolic stability.

Eigenschaften

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-27-19-8-7-15(11-20(19)28-2)13-23-21(26)24-10-9-22(14-24)12-17(25)16-5-3-4-6-18(16)29-22/h3-8,11H,9-10,12-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXZVMGSDROKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then cyclized to form the spiro compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts to enhance reaction rates and the development of continuous flow processes to scale up production.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(3,4-dimethoxyphenyl)methyl]-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Structural Representation

The compound features a spirocyclic structure that combines elements of benzopyran and pyrrolidine. This unique architecture contributes to its diverse biological activities.

Chemistry

Synthesis and Building Block : The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

Table 1: Common Reactions Involving the Compound

Reaction TypeDescriptionCommon Reagents
OxidationIntroduces additional functional groupsPotassium permanganate
ReductionConverts carbonyl groups to alcoholsSodium borohydride
SubstitutionModifies aromatic ringsElectrophiles/Nucleophiles

Biology

Biological Activities : Preliminary studies indicate that this compound exhibits potential antimicrobial and anticancer properties. Its interaction with specific molecular targets may lead to therapeutic applications.

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested for their cytotoxic effects on various cancer cell lines. Results showed significant inhibition of cell proliferation, suggesting its potential as an anticancer agent .

Medicine

Therapeutic Potential : Ongoing research aims to explore its efficacy as a therapeutic agent for diseases such as cancer and infections. The compound's mechanism of action involves modulation of cellular pathways through interaction with specific enzymes or receptors.

Industry

Material Development : The compound is also being investigated for its potential use in developing new materials with unique properties. Its chemical stability and reactivity make it suitable for applications in polymer science and nanotechnology.

Wirkmechanismus

The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of N-[(3,4-Dimethoxyphenyl)methyl]-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxamide and Analogs

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Characteristics Key Structural Features
Target Compound C22H24N2O5 396.44 N-(3,4-dimethoxyphenylmethyl) carboxamide Spiro benzopyran-pyrrolidine core
BG01201 (N-(2H-1,3-benzodioxol-5-yl)-4-oxo-3,4-dihydrospiro[...]-1'-carboxamide) C20H18N2O5 366.37 N-(1,3-benzodioxol-5-yl) carboxamide Electron-rich cyclic diether substituent
tert-Butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate C17H21NO4 303.35 tert-butyl carbamate Bulky, lipophilic protecting group
1-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine hydrochloride C13H20ClNO2 265.76 3,4-dimethoxyphenylmethyl, hydrochloride salt Simplified pyrrolidine scaffold

Functional and Pharmacological Implications

Substituent Effects :

  • The target compound ’s 3,4-dimethoxyphenylmethyl group enhances lipophilicity compared to BG01201’s benzodioxol substituent, which contains polar oxygen atoms in a cyclic diether. This difference may result in improved blood-brain barrier penetration for the target compound .
  • The tert-butyl carbamate in ’s compound serves as a transient protecting group, whereas the target compound’s carboxamide is a stable pharmacophore, suggesting enhanced metabolic stability .

Spiro Scaffold vs. In contrast, the pyrrolidine hydrochloride derivative () lacks this rigidity, which may reduce selectivity .

Synthetic Considerations :

  • The target compound could be synthesized via amidation of a spiro carboxylate intermediate (analogous to ’s tert-butyl derivative after deprotection) with (3,4-dimethoxyphenyl)methylamine. This route mirrors methodologies in , where Suzuki couplings and boronic acid intermediates are employed .

Q & A

Q. What are the optimal synthetic routes for preparing N-[(3,4-dimethoxyphenyl)methyl]-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxamide, and how can reaction yields be improved?

  • Methodological Answer : The compound’s spirocyclic core requires multi-step synthesis, often involving cyclization of benzopyran precursors with pyrrolidine derivatives. A key step is the formation of the spiro junction via nucleophilic addition or condensation. For example, highlights analogous spiro systems synthesized via cycloaddition or ring-closing metathesis. To improve yields:
  • Use high-purity reagents to minimize side reactions.

  • Optimize temperature and solvent polarity (e.g., DMF or THF) to stabilize intermediates.

  • Apply statistical Design of Experiments (DoE) to identify critical variables (e.g., catalyst loading, reaction time) .

    Example Reaction Parameters
    Catalyst: Pd(OAc)₂ (0.5 mol%)
    Solvent: Anhydrous DMF
    Temp.: 80°C, 12 h
    Yield Range: 45–68%

Q. Which spectroscopic techniques are most reliable for characterizing the spirocyclic structure and confirming regioselectivity?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR can resolve spiro junction geometry (e.g., coupling constants in benzopyran vs. pyrrolidine protons). demonstrates crystallographic validation of carboxamide derivatives, which can cross-reference NMR assignments .
  • X-ray Crystallography : Essential for absolute configuration confirmation, as seen in structurally similar carboxamides (e.g., COD entry 2230670) .
  • MS/MS Fragmentation : High-resolution mass spectrometry (HRMS) identifies molecular ion peaks and fragmentation patterns unique to the spiro system.

Q. How can solubility challenges for in vitro assays be addressed without altering the compound’s pharmacophore?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility while minimizing cytotoxicity.
  • pH Adjustment : Protonate/deprotonate the carboxamide group (pKa ~3–5) to enhance aqueous solubility.
  • Nanoformulation : Lipid-based nanoparticles (e.g., liposomes) can encapsulate hydrophobic derivatives, as demonstrated for dihydropyridine analogs in .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to target proteins, and what validation methods are recommended?

  • Methodological Answer :
  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with enzymes (e.g., kinases or GPCRs). Focus on the spirocyclic core’s conformational flexibility.
  • MD Simulations : Run 100-ns molecular dynamics simulations to assess binding stability (e.g., root-mean-square deviation <2 Å). supports integrating computational predictions with experimental validation via SPR or ITC .
  • Validation : Compare predicted ΔG values with experimental IC₅₀ data from enzyme inhibition assays.

Q. What strategies resolve contradictions in biological activity data across different cell lines or assay conditions?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from multiple assays (e.g., MTT, apoptosis markers) to identify trends.
  • Orthogonal Assays : Confirm activity via CRISPR knockouts or RNAi silencing of the putative target.
  • Buffer Optimization : Adjust redox conditions (e.g., glutathione levels) to account for metabolic instability, as seen in dihydropyridine derivatives () .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s metabolic stability?

  • Methodological Answer :
  • Analog Synthesis : Modify the 3,4-dimethoxyphenyl group (e.g., replace methoxy with halogen or CF₃) to block CYP450-mediated oxidation.

  • In Vitro Metabolism : Use liver microsomes (human/rat) to measure t₁/₂ and identify major metabolites via LC-HRMS.

  • Computational ADME : Tools like ADMET Predictor™ or SwissADME can prioritize analogs with favorable logP and CYP inhibition profiles.

    Key SAR Parameters
    logP: 2.5–3.5 (optimal)
    CYP3A4 Inhibition: <50% at 10 µM
    Plasma Protein Binding: <90%

Q. What experimental and computational approaches validate the spirocyclic conformation’s role in biological activity?

  • Methodological Answer :
  • Conformational Locking : Synthesize rigid analogs (e.g., introduce methyl groups) to restrict spiro ring rotation. Compare activity with flexible analogs.
  • X-ray/NMR : Resolve solution-state conformations () and correlate with activity .
  • Free Energy Calculations : Use QM/MM to quantify energy barriers for conformational changes and their impact on target binding.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields or purity across studies?

  • Methodological Answer :
  • Reproducibility Protocols : Standardize purification methods (e.g., flash chromatography vs. HPLC) and characterize intermediates at each step.
  • Batch-to-Batch Analysis : Use DoE to isolate variables (e.g., moisture levels, stirring rate) affecting yield. emphasizes statistical rigor in process optimization .
  • Third-Party Validation : Collaborate with independent labs to verify key results, as seen in multi-institutional studies () .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.